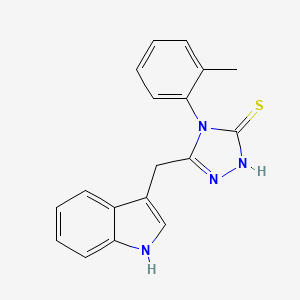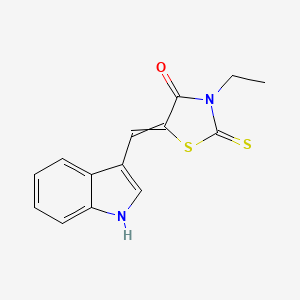![molecular formula C14H16N2OS B7827949 2-[anilino(sulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B7827949.png)
2-[anilino(sulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[anilino(sulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[anilino(sulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in the synthesis include acids, bases, and organic solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process is optimized to minimize waste and maximize efficiency. Industrial production methods often involve continuous flow processes, where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for the large-scale production of this compound with consistent quality.
化学反应分析
Types of Reactions: 2-[anilino(sulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s functional groups, which can interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reaction conditions vary depending on the desired product, but they often involve specific temperatures, pressures, and pH levels to optimize the reaction rate and yield.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
科学研究应用
2-[anilino(sulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions to produce new compounds. In biology, it is used in studies involving enzyme interactions and metabolic pathways. In medicine, this compound is investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets. In industry, it is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[anilino(sulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or other proteins, which in turn affect various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved. For example, in medicinal applications, this compound may inhibit the activity of a particular enzyme, leading to therapeutic effects.
相似化合物的比较
2-[anilino(sulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is unique in its structure and properties, which distinguish it from other similar compounds Some similar compounds include CID 2244 (aspirin) and CID 5161 (salicylsalicylic acid) While these compounds share some structural similarities, this compound has distinct functional groups and reactivity patterns that make it suitable for specific applications
属性
IUPAC Name |
2-[anilino(sulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-14(2,3)12(17)11(9-15)13(18)16-10-7-5-4-6-8-10/h4-8,16,18H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVKNUJDRFEURJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=C(NC1=CC=CC=C1)S)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)C(=C(NC1=CC=CC=C1)S)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-[[(Z)-3-oxo-2-(phenylcarbamoyl)but-1-enyl]amino]thiophene-2-carboxylate](/img/structure/B7827884.png)
![(2E)-2-[(4-methoxyanilino)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B7827893.png)
![(2Z)-3-oxo-N-phenyl-2-[[4-(trifluoromethyl)anilino]methylidene]butanamide](/img/structure/B7827897.png)
![(2Z)-2-[[4-fluoro-3-(trifluoromethyl)anilino]methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B7827903.png)
![(2Z)-2-[(4-fluoroanilino)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B7827904.png)
![2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]indene-1,3-dione](/img/structure/B7827913.png)
![N'-[1-(1,3-dioxoinden-2-ylidene)ethyl]-2-phenylacetohydrazide](/img/structure/B7827929.png)
![2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7827935.png)
![2-[[(6-methoxypyridin-3-yl)amino]methylidene]indene-1,3-dione](/img/structure/B7827941.png)

![2-[4-[(1,3-dioxoinden-2-ylidene)methylamino]phenyl]acetonitrile](/img/structure/B7827972.png)
![2-[1-[2-chloro-5-(trifluoromethyl)anilino]ethylidene]indene-1,3-dione](/img/structure/B7827980.png)
![2-[[2-chloro-5-(trifluoromethyl)anilino]methylidene]indene-1,3-dione](/img/structure/B7827988.png)
